5-Chlorothiazole-2-carboxamide
Overview
Description
5-Chlorothiazole-2-carboxamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and a carboxamide group at the 2-position of the thiazole ring contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
5-Chlorothiazole-2-carboxamide is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that different substituents on the thiazole ring can affect its activity . For instance, an aminothiazole moiety introduced to the naphthalimide skeleton resulted in higher cytotoxic potency than a thiazole, 2-chlorothiazole, and 2-hydroxythiazole moiety inserted .
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have a diverse range of biological effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Result of Action
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .
Biochemical Analysis
Biochemical Properties
5-Chlorothiazole-2-carboxamide is known to interact with various enzymes and proteins . The presence of the carboxamide moiety in its structure allows it to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
The cellular effects of this compound are primarily observed in its anticancer activity. It has been found to exhibit potent inhibitory activities against certain cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have inhibitory effects on cyclooxygenase (COX) enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
It is not currently known whether it interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with chloroformic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Scientific Research Applications
5-Chlorothiazole-2-carboxamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the development of agrochemicals and dyes, owing to its versatile chemical reactivity.
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with biological activity.
5-Bromothiazole-2-carboxamide: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Thiazole-2-carboxamide: Lacks the halogen substitution, resulting in different chemical properties and uses.
Uniqueness: 5-Chlorothiazole-2-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in medicinal chemistry and industrial processes highlight its importance in scientific research.
Properties
IUPAC Name |
5-chloro-1,3-thiazole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUYXJOQDUKPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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